molecular formula C19H23BrClNO B1525169 3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride CAS No. 1220030-66-9

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride

Cat. No.: B1525169
CAS No.: 1220030-66-9
M. Wt: 396.7 g/mol
InChI Key: PUAIKSREVRRFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride is a chemical compound with the linear formula C22H30ClNO . It is used for pharmaceutical testing and is available as a high-quality reference standard .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. The compound has a molecular weight of 396.75 .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Pyrrolidinyl-Dithiolium Derivatives : A study demonstrated the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates from corresponding substituted a-bromopropiophenones. These compounds, characterized by various spectroscopic methods, contribute to the understanding of the structural diversity and potential reactivity of pyrrolidine derivatives (Sarbu et al., 2019).

  • Inhibition of Alpha-Mannosidase Activity : Functionalized pyrrolidines, prepared from phenyl glycinol derivatives, were found to inhibit alpha-mannosidase activity. These compounds were evaluated for their potential to inhibit the growth of human tumor cells, demonstrating the therapeutic application possibilities of pyrrolidine derivatives (Fiaux et al., 2005).

Catalytic and Antimicrobial Applications

  • Catalytic Applications : Certain pyrrolidine derivatives have been explored as catalysts in organic reactions, showcasing their utility in synthesizing complex molecules and potentially enhancing reaction efficiencies in pharmaceutical synthesis (Liu et al., 2014).

  • Antimicrobial Activity : The synthesis of new cyanopyridine derivatives from bromo-pyrrolidinyl precursors demonstrated significant antimicrobial activity against various bacteria. This suggests the potential of pyrrolidine derivatives in developing new antibacterial agents (Bogdanowicz et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. For accurate safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO.ClH/c1-19(2,14-6-4-3-5-7-14)15-8-9-18(17(20)12-15)22-16-10-11-21-13-16;/h3-9,12,16,21H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAIKSREVRRFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNC3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Reactant of Route 2
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Reactant of Route 3
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Reactant of Route 4
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Reactant of Route 5
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
Reactant of Route 6
3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.